molecular formula C10H12OS B14060329 1-(2-(Methylthio)phenyl)propan-1-one CAS No. 133101-41-4

1-(2-(Methylthio)phenyl)propan-1-one

Cat. No.: B14060329
CAS No.: 133101-41-4
M. Wt: 180.27 g/mol
InChI Key: NCIMBHLSELFTEH-UHFFFAOYSA-N
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Description

1-(2-(Methylthio)phenyl)propan-1-one is an aromatic ketone characterized by a propan-1-one backbone substituted with a methylthio (-SMe) group at the ortho position of the phenyl ring. The methylthio group’s electron-donating nature and lipophilic character may influence reactivity, solubility, and intermolecular interactions, distinguishing it from other arylpropanones.

Properties

CAS No.

133101-41-4

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

1-(2-methylsulfanylphenyl)propan-1-one

InChI

InChI=1S/C10H12OS/c1-3-9(11)8-6-4-5-7-10(8)12-2/h4-7H,3H2,1-2H3

InChI Key

NCIMBHLSELFTEH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=CC=C1SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-(Methylthio)phenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-(methylthio)benzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-(2-(Methylthio)phenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-(Methylthio)phenyl)propan-1-one depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to various biological effects. For example, the compound may inhibit enzyme activity or modulate receptor signaling pathways, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Methylthio Substituents

  • 1-(Methylthio)-propane and 1-(methylthio)-1-propene: These simpler methylthio-containing volatiles are found in Tuber fungi. Unlike 1-(2-(Methylthio)phenyl)propan-1-one, these compounds lack aromaticity and exhibit higher volatility, which correlates with their role in fungal scent profiles. Notably, 1-(methylthio)-1-propene is present in T. canaliculatum at twice the concentration compared to other species, highlighting how minor structural differences (e.g., unsaturated bonds) affect natural abundance .
  • 2,2-Dimethyl-1-[4-(methylthio)phenyl]propan-1-one (3da): This para-substituted analog features additional methyl groups on the propanone backbone. Synthesized in 54% yield via decarboxylative alkylation, its steric bulk reduces reactivity compared to the ortho-substituted parent compound.

Thioether Derivatives with Varying Aryl Groups

  • 1-Cyclohexyl-2-(phenylthio)ethan-1-one : Replacing the phenyl ring with a cyclohexyl group introduces conformational flexibility. Synthesized via nucleophilic substitution (52.4% yield), this compound’s phenylthio (-SPh) substituent increases steric hindrance and lipophilicity compared to methylthio analogs. Such modifications could influence binding affinity in catalytic or biological systems .

Propan-1-one Derivatives with Additional Functional Groups

  • 1-(2-((7-(3-Fluorophenyl)-2-hydroxynaphthalen-1-yl)ethynyl)phenyl)propan-1-one (1f) and 1-(2-((2-hydroxy-7-(p-tolyl)naphthalen-1-yl)ethynyl)phenyl)propan-1-one (1g) : These derivatives incorporate ethynyl-linked naphthalene and fluorophenyl/tolyl groups, resulting in extended π-systems. Their higher molecular weights correlate with elevated melting points (172–191°C) and reduced volatility. The hydroxyl and fluorine substituents may enhance hydrogen bonding and electronic interactions, respectively, which are absent in this compound .
  • (E)-3-(4-(Benzyloxy)phenyl)-2-((substituted benzylidene)amino)-1-(thiazolidin-3-yl)propan-1-one (AAP-1 to AAP-10): These asymmetric derivatives integrate thiazolidin and benzylidene moieties, exhibiting antimicrobial activity. The thiazolidin ring introduces nitrogen-based polarity, contrasting with the sulfur-based lipophilicity of methylthio analogs .

Bioactivity Comparison

  • Antibacterial Activity: Methylthio- and trimethylsiloxy-substituted propanones (e.g., 1-[2,4-bis(trimethylsiloxy)phenyl]propan-1-one) inhibit bacterial growth, suggesting that electron-withdrawing groups (e.g., siloxy) may enhance this activity compared to methylthio .
  • Anticancer Potential: Cyclopropanecarbonyl chloride derivatives and phenolic propanones (e.g., 2-(7-methoxymethylphenanthren-3-yl)propan-2-ol) show anticancer effects, implying that fused aromatic systems or hydroxyl groups may be critical for cytotoxicity .

Biological Activity

1-(2-(Methylthio)phenyl)propan-1-one, also known as a methylthio-substituted phenyl ketone, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicity studies, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a propanone functional group attached to a phenyl ring with a methylthio substituent. This unique configuration influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The methylthio group may enhance the compound's lipophilicity, allowing for better membrane permeability and interaction with cellular components.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : Interaction with receptors can modulate signaling pathways, affecting cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antiproliferative Effects : Studies have shown that similar compounds can inhibit the proliferation of cancer cells. For instance, related compounds demonstrated significant antiproliferative activity in MCF-7 breast cancer cells with IC50 values ranging from 10 to 33 nM .
  • Toxicological Profile : Toxicity studies reveal that the compound may cause reproductive and developmental toxicity. In an acute toxicity study involving rats, the median lethal dose (LD50) was determined to be approximately 1984 mg/kg . Clinical signs observed included dyspnea, ruffled fur, and neurological symptoms such as clonic convulsions.

Study 1: Antiproliferative Activity

A recent study evaluated the antiproliferative effects of methylthio-substituted compounds on breast cancer cell lines. The results indicated that these compounds significantly inhibited cell growth and induced apoptosis through tubulin destabilization mechanisms .

Study 2: Toxicological Assessment

In another study assessing the toxicological profile of related methylthio compounds, various developmental malformations were reported in offspring exposed to high doses during gestation. These findings underscore the need for careful evaluation when considering therapeutic applications .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

CompoundAntiproliferative Activity (IC50 in nM)LD50 (mg/kg)
This compoundNot specified1984
3-(Prop-1-en-2-yl)azetidinones10 - 33Not available
1-(4-Ethoxy-2-(methylthio)phenyl)propan-1-oneNot specifiedNot available

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